![molecular formula C11H11N3OS2 B2612210 5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine CAS No. 313670-96-1](/img/structure/B2612210.png)
5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiazolo-thiadiazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a thiadiazole ring. The presence of a methoxyphenyl group at the 5-position of the thiazole ring adds to its distinct chemical properties. Compounds of this nature are of significant interest in medicinal chemistry due to their potential biological activities.
Mecanismo De Acción
Target of Action
Similar compounds with a 1,3,4-thiadiazole scaffold have been known to exhibit diverse pharmacological activities, suggesting a wide range of potential targets .
Mode of Action
Compounds with a 1,3,4-thiadiazole scaffold have been reported to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Similar compounds have been reported to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are generally able to cross cellular membranes, suggesting good bioavailability .
Result of Action
Similar compounds have been reported to have antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, analgesic, and antitumoural activities .
Action Environment
The stability of similar compounds under various conditions has been reported, suggesting that they may be stable under a variety of environmental conditions .
Métodos De Preparación
The synthesis of 5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds under controlled conditions to form the desired thiazolo-thiadiazole derivative . Additionally, microwave-assisted synthesis methods have been explored to enhance the efficiency and yield of the reaction . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy group and the amine group can participate in substitution reactions, leading to the formation of various derivatives with different functional groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Comparación Con Compuestos Similares
5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is unique due to its specific structural features and biological activities. Similar compounds include other thiazolo-thiadiazole derivatives, such as:
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents and overall structure.
Thiazole derivatives: Compounds with a thiazole ring but lacking the fused thiadiazole ring.
Oxadiazole derivatives: These compounds have an oxadiazole ring instead of a thiadiazole ring, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-15-8-4-2-7(3-5-8)10-14-9(6-16-10)17-11(12)13-14/h2-6,10H,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELIETNKTMTZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
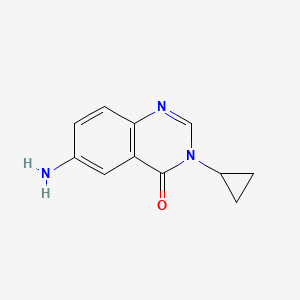
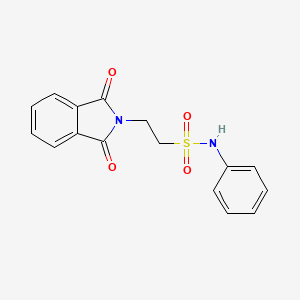
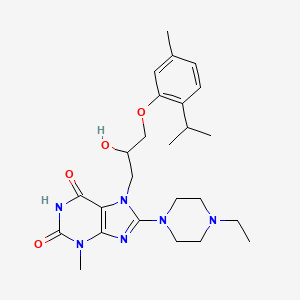
![1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2612131.png)


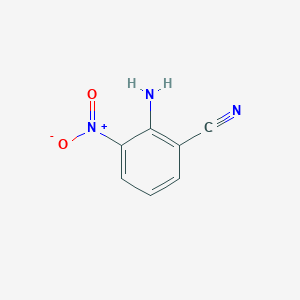
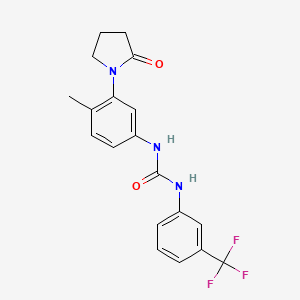
![1-(2-hydroxyethyl)-6-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2612143.png)
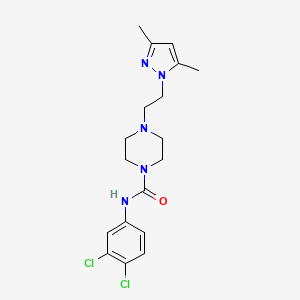
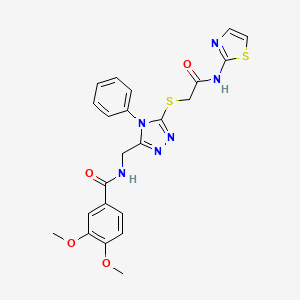
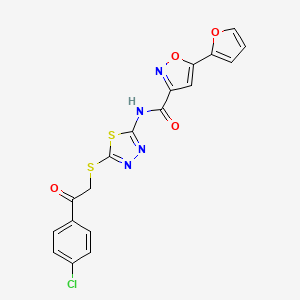
![(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2612148.png)
![1-(4-methylphenyl)-5-oxo-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2612150.png)
